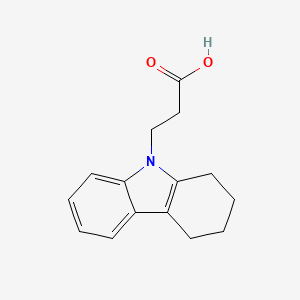

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

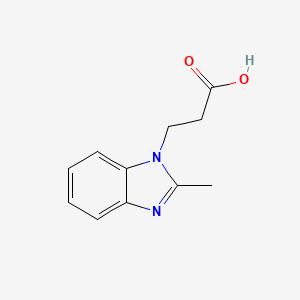

“3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.27 . This compound is used for proteomics research .

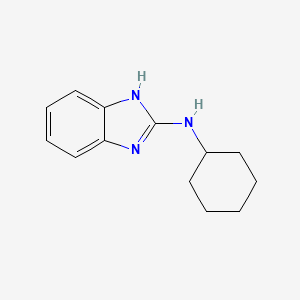

Molecular Structure Analysis

The molecular structure of “3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” consists of a carbazole group (a tricyclic compound that is part of many important biomolecules) attached to a propionic acid group . The exact structure can be represented by the SMILES notation: C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid” include a molecular weight of 229.27 and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Proteomics Research

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid: is utilized in proteomics research due to its biochemical properties . Its molecular structure allows it to interact with proteins, which can be useful for studying protein function, interactions, and expression levels.

Drug Development

The compound’s ability to bind with certain proteins makes it a candidate for drug development, particularly in targeting neurological disorders where carbazole derivatives have shown potential .

Material Science

In material science, this compound could be explored for the development of organic semiconductors due to the carbazole moiety’s electronic properties .

Chemical Synthesis

As a building block in chemical synthesis, 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid can be used to synthesize more complex molecules, potentially leading to new chemical entities with unique properties .

Analytical Chemistry

In analytical chemistry, it may serve as a standard or reagent in chromatographic methods for the detection and quantification of similar compounds .

Agricultural Chemistry

This compound could have applications in agricultural chemistry, possibly as a precursor in the synthesis of plant growth regulators or pesticides .

Environmental Science

Research into the environmental fate of carbazole derivatives, including this compound, can provide insights into pollution control and bioremediation strategies .

Biochemical Research

Lastly, in biochemical research, it can be used to study enzyme kinetics and mechanisms, as its structure is similar to certain amino acids and could act as an inhibitor or substrate analog .

Each of these applications leverages the unique chemical structure and properties of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, demonstrating its versatility and potential across multiple scientific disciplines. The compound’s molecular formula is

C15H17NO2 C_{15}H_{17}NO_{2} C15H17NO2

and it has a molecular weight of 243.31 . It’s important to note that these applications are for research purposes and not intended for diagnostic or therapeutic use .Safety and Hazards

Propiedades

IUPAC Name |

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1,3,5,7H,2,4,6,8-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLWINOWZVORSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354667 |

Source

|

| Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23690-80-4 |

Source

|

| Record name | 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)